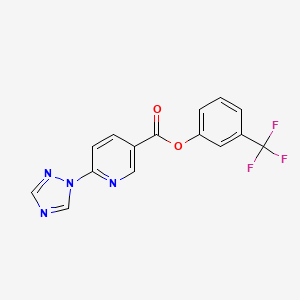

3-(trifluoromethyl)phenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

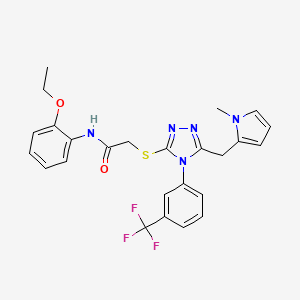

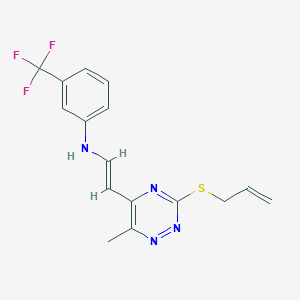

“3-(trifluoromethyl)phenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate” is a chemical compound that belongs to the class of 1,2,4-triazoles . These compounds are known for their broad-spectrum pharmaceutical activity .

Synthesis Analysis

The synthesis of 3-trifluoromethyl-1,2,4-triazoles involves a multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate . This approach is convenient for constructing pharmaceutically valuable 3-trifluoromethyl-1,2,4-triazoles .Molecular Structure Analysis

The molecular structure of “3-(trifluoromethyl)phenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate” can be confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 3-trifluoromethyl-1,2,4-triazoles are multi-component reactions . These reactions feature a broad substrate scope, high efficiency, and scalability .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

The synthesis and evaluation of novel 1,2,4-triazole derivatives, including the compound , have been investigated as promising anticancer agents . These derivatives were tested against human cancer cell lines (MCF-7, Hela, and A549) using the MTT assay. Notably, compounds 7d, 7e, 10a, and 10d demonstrated cytotoxic activity with IC50 values lower than 12 μM against the Hela cell line. Additionally, safety assessments revealed proper selectivity against both normal and cancerous cell lines.

Biochemical Reagent

3-(Trifluoromethyl)phenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate serves as a biochemical reagent . Its specific applications in this context may include studies related to enzymatic reactions, protein interactions, or other biochemical processes.

Scaffold for Drug Design

Heterocyclic compounds containing nitrogen atoms, such as the 1,2,4-triazole ring, are valuable scaffolds in drug design. These structures can form hydrogen bonds with various targets, improving pharmacokinetics and pharmacological properties . Researchers explore the compound’s potential as a scaffold for developing novel drugs.

Aromatase Inhibitors

Molecular docking studies have investigated the binding modes of 3-(trifluoromethyl)phenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate within the binding pocket of aromatase enzyme . Aromatase inhibitors play a crucial role in breast cancer treatment by blocking estrogen synthesis. Understanding the binding interactions can guide the design of more effective inhibitors.

Pyrazolo-Pyrimidine Synthesis

The compound can participate in the synthesis of 1-phenyl-4,6-bis-trifluoromethyl-1H-pyrazolo[3,4-d]pyrimidine by reacting with sodium 5-amino-1-phenyl-1H-pyrazole-4-carboxylate . Pyrazolo-pyrimidines have diverse applications, including potential bioactivity.

Chemical Property Investigations

Researchers have explored the chemical properties of 3-(trifluoromethyl)phenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate, including melting point, boiling point, density, and molecular weight . These investigations contribute to our understanding of its behavior in various contexts.

Zukünftige Richtungen

The future directions for the study of 3-trifluoromethyl-1,2,4-triazoles include toxicity risk assessment and structure-activity relationship of the pharmaceuticals containing trifluoromethyl-1,2,4-triazole cores . The broad-spectrum pharmaceutical activity of these compounds offers opportunities for further study .

Eigenschaften

IUPAC Name |

[3-(trifluoromethyl)phenyl] 6-(1,2,4-triazol-1-yl)pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9F3N4O2/c16-15(17,18)11-2-1-3-12(6-11)24-14(23)10-4-5-13(20-7-10)22-9-19-8-21-22/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVYUPMXHRKXICJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(=O)C2=CN=C(C=C2)N3C=NC=N3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(trifluoromethyl)phenyl 6-(1H-1,2,4-triazol-1-yl)nicotinate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-difluorophenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2526942.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2526943.png)

![2-((8-ethyl-3-(4-fluorophenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2526945.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2,2-dimethoxyethyl)oxalamide](/img/structure/B2526949.png)

![2-methoxy-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2526953.png)

![2-[1-[(4-Ethoxyphenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2526959.png)

![N-(6-{[(4-chlorophenyl)sulfinyl]methyl}-2-methyl-4-pyrimidinyl)-N-(2,4-dichlorobenzyl)amine](/img/structure/B2526961.png)